rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis
CAS No.:
Cat. No.: VC16514455
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2S |
|---|---|
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | 2,3,3a,4,6,6a-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-7-6(5)4-10;/h5-7H,1-4H2;1H |
| Standard InChI Key | NNYHEUDDSONGMT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2C1CS(=O)(=O)C2.Cl |
Introduction
The compound rac-(3aR,6aS)-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis is a stereoisomeric chemical entity with potential applications in medicinal chemistry and materials science. Its structural uniqueness arises from the presence of a thiophene-fused pyrrole ring system with specific stereochemistry. This article provides an in-depth review of its structure, properties, synthesis, and potential applications.
Structural and Molecular Characteristics
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Molecular Formula: The molecular formula of the compound is C6H9NO2S·HCl, reflecting its hydrochloride salt form.
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Molecular Weight: The molecular weight is approximately 199.66 g/mol, accounting for the hydrochloride addition.
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Stereochemistry: The compound exists as a racemic mixture of two enantiomers with defined stereocenters at positions 3aR and 6aS.
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Functional Groups:
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A thiophene ring fused to a pyrrole moiety.
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A sulfone group contributing to its λ⁶ oxidation state.
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A hydrochloride salt enhancing solubility in aqueous media.
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Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO2S·HCl |
| Molecular Weight | 199.66 g/mol |
| Stereochemistry | Racemic (3aR,6aS) |
| Solubility | Water-soluble (as HCl) |
Synthesis
The synthesis of rac-(3aR,6aS)-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-5,5-dione hydrochloride involves multi-step chemical reactions:
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Starting Materials: Commonly used precursors include thiophene derivatives and cyclic amines.
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Reaction Pathways:
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Cyclization reactions to form the thiophene-pyrrole framework.
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Oxidation steps to introduce the λ⁶ sulfone functionality.
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Stereoselective or racemization techniques to achieve the desired stereochemistry.
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Final Step: Conversion to the hydrochloride salt through acid treatment for improved stability and solubility.
Applications
The compound's structural features make it a candidate for various applications:
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Pharmaceutical Research:
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Potential as a scaffold for drug development targeting enzymes or receptors due to its heterocyclic framework.
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Preliminary studies suggest utility in anticancer or anti-inflammatory therapies.
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Material Science:
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The thiophene moiety can contribute to electronic properties, making it relevant in organic electronics or conductive polymers.
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Safety and Handling
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Chemical Stability:
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Stable under standard laboratory conditions but sensitive to strong bases or reducing agents due to the sulfone group.
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Toxicity:
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Limited data available; caution advised during handling.
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